molecular formula C18H34O2 B13838452 14E-octadecenoic acid

14E-octadecenoic acid

Cat. No.: B13838452
M. Wt: 282.5 g/mol
InChI Key: JQBJOWDLTJOBRO-SNAWJCMRSA-N
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Description

. This compound is a type of unsaturated fatty acid, meaning it contains one or more double bonds within its carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 14E-octadecenoic acid typically involves the use of olefin metathesis reactions. One common method is the cross-metathesis of oleic acid with ethylene in the presence of a ruthenium-based catalyst. The reaction conditions often include moderate temperatures and pressures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound can be achieved through the hydrogenation of vegetable oils, such as soybean or sunflower oil. The process involves the partial hydrogenation of these oils to introduce the desired double bond at the 14th carbon position. This method is cost-effective and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 14E-Octadecenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, osmium tetroxide, mild temperatures.

    Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.

    Substitution: Alcohols or amines, acidic or basic conditions.

Major Products Formed:

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Octadecanoic acid.

    Substitution: Esters, amides.

Comparison with Similar Compounds

Comparison: 14E-Octadecenoic acid is unique due to its double bond at the 14th carbon position, which imparts distinct chemical and biological properties. Unlike oleic acid and elaidic acid, which have their double bonds closer to the carboxyl group, this compound’s double bond position affects its reactivity and interaction with biological systems. Lactobacillic acid, with its cyclopropane ring, differs significantly in structure and function from this compound .

Properties

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

IUPAC Name

(E)-octadec-14-enoic acid

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h4-5H,2-3,6-17H2,1H3,(H,19,20)/b5-4+

InChI Key

JQBJOWDLTJOBRO-SNAWJCMRSA-N

Isomeric SMILES

CCC/C=C/CCCCCCCCCCCCC(=O)O

Canonical SMILES

CCCC=CCCCCCCCCCCCCC(=O)O

Origin of Product

United States

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